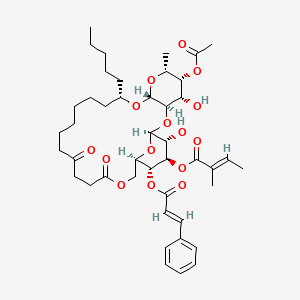

Ipomoeassin F

説明

BenchChem offers high-quality Ipomoeassin F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ipomoeassin F including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H62O15 |

|---|---|

分子量 |

831.0 g/mol |

IUPAC名 |

[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-5-acetyloxy-4,26-dihydroxy-6-methyl-17,20-dioxo-10-pentyl-24-[(E)-3-phenylprop-2-enoyl]oxy-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1 |

InChIキー |

MNCQJKBLIYSVOV-OLIVZKOESA-N |

異性体SMILES |

CCCCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)OC(=O)C)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4 |

正規SMILES |

CCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Ipomoeassin F: A Potent Cytotoxic Glycoresin from Ipomoea squamosa

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ipomoeassin F, a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa, has emerged as a natural product of significant interest due to its potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and mechanism of action of Ipomoeassin F. It details the experimental protocols employed in its characterization and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Ipomoea, belonging to the Convolvulaceae family, is known for producing a class of resin glycosides with a wide array of biological activities. In 2005, a study of Ipomoea squamosa from the Suriname rainforest led to the isolation of five novel cytotoxic glycoresins, named ipomoeassins A-E.[1] Subsequent investigation of these compounds revealed their potent antiproliferative effects, particularly against the A2780 human ovarian cancer cell line.[1] This initial discovery paved the way for the identification of an even more potent analogue, Ipomoeassin F, which has since become a focal point of research due to its single-digit nanomolar cytotoxicity and unique mechanism of action.[1][2]

Discovery, Isolation, and Structural Elucidation

From Ipomoeassin A to F: A Serendipitous Discovery

Ipomoeassin F was discovered during the re-examination of a chromatographic fraction from the final HPLC separation of the initial Ipomoea squamosa leaf extract.[2] This fraction was previously presumed to be Ipomoeassin A due to a very similar ¹H NMR spectrum and an identical Rf value on TLC.[2] However, further analysis by reversed-phase HPLC revealed the presence of a new compound with a different retention time, which was subsequently named Ipomoeassin F.[2]

Structural Characterization

The structure of Ipomoeassin F was determined through a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C₄₄H₆₂O₁₅.[2] Extensive 2D NMR experiments, including HMQC, HMBC, and ROESY, were employed to piece together its complex macrocyclic structure. These analyses revealed a disaccharide core, comprised of fucose and glucose, integrated into a macrocyclic lactone ring. The connectivities between the sugar moieties, the fatty acid chain, and the various ester groups (acetyl, tigloyl, and E-cinnamoyl) were meticulously established through these spectroscopic methods.[2]

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

| Ipomoeassin F | C₄₄H₆₂O₁₅ | 830.99 | Macrocyclic glycoresin, disaccharide core (fucose, glucose), acetyl, tigloyl, and E-cinnamoyl ester groups. |

Biological Activity and Mechanism of Action

Ipomoeassin F exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC₅₀ values in the low nanomolar range.[1][3] Its high potency and unique structure prompted further investigation into its mechanism of action.

Identification of Sec61α as the Molecular Target

Through chemical proteomics approaches, Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum (ER), was identified as the direct binding partner of Ipomoeassin F.[1][4] This interaction is specific and reversible.[4][5] The binding of Ipomoeassin F to Sec61α obstructs the translocation of newly synthesized polypeptides into the ER lumen, a critical step in the biogenesis of most secretory and membrane proteins.[4][6]

Downstream Cellular Effects

The inhibition of protein translocation by Ipomoeassin F leads to a cascade of cellular events, ultimately resulting in cell death. In triple-negative breast cancer (TNBC) cells, Ipomoeassin F has been shown to significantly reduce the levels of ER molecular chaperones, such as PDIA6 and PDIA4, leading to ER stress, the unfolded protein response (UPR), and autophagy.[3][7] This disruption of protein homeostasis is the primary driver of its potent cytotoxic effects.[1]

| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |

| Ipomoeassin F | A2780 (Ovarian) | Cytotoxicity | 36 | [2] |

| Ipomoeassin D | A2780 (Ovarian) | Cytotoxicity | 35 | [1] |

| Ipomoeassin F | HCT-116 (Colon) | Cytotoxicity | Single-digit nM | [1] |

| Ipomoeassin F | MDA-MB-231 (TNBC) | Cytotoxicity | ~7 | [6] |

| Ipomoeassin F | U2-OS | Protein Secretion Inhibition | ~120 (EC₅₀) | [1] |

Experimental Protocols

Isolation of Ipomoeassin F

-

Extraction: Dried and powdered leaves of Ipomoea squamosa are extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques, including silica gel column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C8 column and a water/acetonitrile mobile phase) to yield pure Ipomoeassin F.[2]

Cytotoxicity Assay (A2780 Human Ovarian Cancer Cells)

-

Cell Culture: A2780 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of Ipomoeassin F for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the AlamarBlue assay or MTT assay. The absorbance is measured using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Target Identification via Chemical Proteomics

-

Probe Synthesis: A biotinylated analogue of Ipomoeassin F is synthesized to serve as a chemical probe.[1]

-

Cell Lysis and Probe Incubation: Live cells are incubated with the biotin probe, allowing it to bind to its cellular target(s). The cells are then lysed.

-

Affinity Pulldown: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated probe and any associated proteins.[1]

-

Protein Identification: The pulled-down proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[1]

-

Target Validation: The identity of the target protein (Sec61α) is confirmed through Western blotting and competition experiments using excess non-biotinylated Ipomoeassin F.[1]

Visualizations

Caption: Workflow for the discovery and structural elucidation of Ipomoeassin F.

Caption: Mechanism of action of Ipomoeassin F via inhibition of the Sec61α translocon.

Conclusion

The discovery of Ipomoeassin F from Ipomoea squamosa highlights the value of natural product exploration in identifying novel chemical entities with potent biological activities. Its unique macrocyclic glycoresin structure and its specific mechanism of action, involving the inhibition of the Sec61 protein translocon, make it a valuable tool for studying protein biogenesis and a promising lead compound for the development of new anticancer therapeutics. The detailed understanding of its discovery, structure, and biological function provides a solid foundation for future research aimed at optimizing its therapeutic potential and exploring the broader chemical diversity of the Ipomoea genus.

References

- 1. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ipomoeassin F, a new cytotoxic macrocyclic glycoresin from the leaves of Ipomoea squamosa from the Suriname rainforest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones [ijbs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - Research - Institut Pasteur [research.pasteur.fr]

- 6. Synthesis, Biological Evaluation and Docking Studies of Ring-Opened Analogues of Ipomoeassin F [mdpi.com]

- 7. researchgate.net [researchgate.net]

Ipomoeassin F: A Technical Guide to its Natural Origin, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F is a potent cytotoxic macrocyclic glycoresin, a member of the resin glycoside family of natural products.[1][2] Isolated from the leaves of the flowering plant Ipomoea squamosa, this complex molecule has garnered significant interest within the scientific community for its profound biological activity.[3][4] Ipomoeassin F exerts its cytotoxic effects by potently and selectively inhibiting the Sec61 translocon, a critical component of the protein translocation machinery in the endoplasmic reticulum.[5] This technical guide provides a comprehensive overview of the natural origin of Ipomoeassin F, a detailed protocol for its isolation and purification, a summary of its key quantitative data, and an elucidation of its mechanism of action.

Natural Product Origin

Ipomoeassin F is a secondary metabolite produced by Ipomoea squamosa, a plant species belonging to the Convolvulaceae (morning glory) family.[3][4] The natural source of this compound is the leaves of this plant, which is found in the rainforests of Suriname.[2][6] The isolation of Ipomoeassin F was first reported in 2007 as part of a larger investigation into the cytotoxic constituents of Ipomoea squamosa, which had previously yielded other members of the ipomoeassin family (A-E).[4]

Isolation and Purification of Ipomoeassin F

The isolation of Ipomoeassin F is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocol is synthesized from the methodologies described by Cao et al. (2005 and 2007).[4][6]

Experimental Protocols

2.1. Plant Material and Extraction

Dried and ground leaves of Ipomoea squamosa are the starting material for the extraction process. While the exact initial quantity of plant material to obtain the 10 g of crude extract is not specified in the available literature, a significant amount of biomass is typically required for the isolation of minor natural products. The initial extraction is performed with an organic solvent to isolate a broad range of compounds.

2.2. Initial Fractionation

The crude extract (10 g) is subjected to a preliminary fractionation to separate compounds based on their polarity.[4] This step is crucial for reducing the complexity of the mixture and enriching the fraction containing the ipomoeassins.

2.3. Chromatographic Purification

The bioactive fraction (Fraction III) containing the ipomoeassins is further purified using High-Performance Liquid Chromatography (HPLC).[4] This stage involves a multi-step process to separate the different ipomoeassin analogues.

2.3.1. Purification of Ipomoeassins A-E

Fraction III is first subjected to reversed-phase HPLC on a C18 column using a mobile phase of 75% acetonitrile (MeCN) in water (H₂O) to yield Ipomoeassins A-E.[4]

2.3.2. Isolation of Ipomoeassin F

A specific fraction eluting immediately after Ipomoeassin A is collected.[4] Although initially appearing similar to Ipomoeassin A by ¹H NMR and TLC (silica-gel, CH₂Cl₂:CH₃OH; 40:1, Rf = 0.3), further purification of this fraction by semi-preparative reversed-phase HPLC on a C8 column (Varian Dynamax, 5 µm, 250 x 10 mm) with a mobile phase of 75% CH₃CN/H₂O affords pure Ipomoeassin F.[4]

Isolation Workflow

Quantitative Data

The isolation and characterization of Ipomoeassin F have yielded specific quantitative data that are essential for its identification and for understanding its biological potency.

| Parameter | Value | Reference |

| Isolation Yield | ||

| Starting Material | 10 g (Crude Extract) | [4] |

| Final Yield | 1.4 mg | [4] |

| Physicochemical Properties | ||

| Molecular Formula | C₄₄H₆₂O₁₅ | [4] |

| Molecular Weight | 830.42 g/mol | [4] |

| Appearance | Colorless oil | [4] |

| Chromatographic Data | ||

| HPLC Retention Time (tR) | 15.2 min (C8 column, 75% CH₃CN/H₂O) | [4] |

| Biological Activity | ||

| Cytotoxicity (IC₅₀) | 0.036 µM (A2780 human ovarian cancer cell line) | [3][4] |

Mechanism of Action: Inhibition of the Sec61 Translocon

Ipomoeassin F's potent cytotoxicity stems from its ability to inhibit the Sec61 translocon, a highly conserved protein-conducting channel in the membrane of the endoplasmic reticulum (ER).[5] The Sec61 complex is responsible for the translocation of newly synthesized secretory and transmembrane proteins from the ribosome into the ER lumen or membrane.[5]

By binding to the α-subunit of the Sec61 complex (Sec61α), Ipomoeassin F effectively blocks this translocation process.[5] This disruption of protein biogenesis leads to an accumulation of unprocessed proteins in the cytoplasm and ultimately triggers cell death.[5]

Signaling Pathway of Sec61-mediated Protein Translocation and its Inhibition by Ipomoeassin F

Conclusion

Ipomoeassin F stands out as a remarkable natural product with a well-defined molecular target and potent biological activity. Its origin from Ipomoea squamosa highlights the vast chemical diversity present in the plant kingdom and the potential for discovering novel therapeutic agents. The detailed isolation protocol provides a roadmap for obtaining this valuable compound for further research and development. Understanding its mechanism of action as a Sec61 inhibitor opens avenues for the design of novel anticancer drugs and tools to probe the intricacies of protein translocation. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product chemistry, chemical biology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ipomoeassin F, a new cytotoxic macrocyclic glycoresin from the leaves of Ipomoea squamosa from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ipomoeassin F, a new cytotoxic macrocyclic glycoresin from the leaves of Ipomoea squamosa from the Suriname rainforest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. Ipomoeassins A-E, cytotoxic macrocyclic glycoresins from the leaves of Ipomoea squamosa from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipomoeassin F mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Ipomoeassin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a potent natural glycoresin, has demonstrated significant cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on triple-negative breast cancer (TNBC).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Ipomoeassin F. Its primary mode of action involves the direct inhibition of the Sec61 translocon in the endoplasmic reticulum, leading to a cascade of cellular events including ER stress, the unfolded protein response (UPR), autophagy, and ultimately, apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in its mechanism.

Core Mechanism of Action: Targeting the Sec61 Translocon

The central mechanism of Ipomoeassin F's cytotoxicity is its direct interaction with and inhibition of the Sec61 protein translocation complex located in the membrane of the endoplasmic reticulum (ER).[1][3][4][5][6][7]

-

Direct Binding Target: Chemical proteomics have identified Sec61α, the pore-forming subunit of the heterotrimeric Sec61 complex, as the direct molecular target of Ipomoeassin F.[1][3][4][5][6] This interaction is specific and reversible.[4]

-

Inhibition of Protein Translocation: By binding to Sec61α, Ipomoeassin F effectively blocks the translocation of nascent polypeptide chains with a signal peptide into the ER lumen.[1][4][6][7][8][9] This inhibitory action affects a wide array of proteins destined for secretion or insertion into the cell membrane, disrupting cellular homeostasis.[2][4][8] Notably, it inhibits the translocation of secretory proteins and type I transmembrane proteins, but not type III transmembrane proteins.[7]

Downstream Cellular Consequences

The blockade of protein translocation by Ipomoeassin F initiates a series of downstream cellular stress responses.

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated and misfolded proteins in the cytoplasm triggers ER stress.[1][3] This, in turn, activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis. Ipomoeassin F has been shown to activate two key branches of the UPR:[1]

-

Inhibition of ER Molecular Chaperones: A key aspect of Ipomoeassin F's mechanism, particularly in TNBC cells, is the inhibition of the ER translocation of crucial molecular chaperones like Protein Disulfide Isomerase Family A Member 4 (PDIA4) and Member 6 (PDIA6).[1][3] This blockage leads to their subsequent proteasomal degradation.[1] The silencing of these chaperones alone can mimic the ER stress and UPR induction seen with Ipomoeassin F treatment.[3]

-

Induction of Autophagy and Apoptosis: Prolonged and overwhelming ER stress induced by Ipomoeassin F ultimately leads to programmed cell death. The compound has been observed to induce autophagy, a cellular recycling process, and apoptosis, as evidenced by the cleavage of caspase-3.[1][3] Inhibition of the protective autophagic response can potentiate Ipomoeassin F-induced cell death.[1]

Quantitative Data

The potency of Ipomoeassin F has been quantified across various cell lines and assays.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | TNBC cell lines (average) | 20 nM | [1][3] |

| Non-TNBC cell lines (average) | 237 nM | [1][3] | |

| Non-tumor origin cell lines (average) | 2.89 µM | [1][3] | |

| HCT-116 | Single-digit nM | [4] | |

| A2780 (human ovarian cancer) | 36 nM | [7] | |

| HeLa | 16.4 nM | [7] | |

| EC50 | Inhibition of secreted reporter protein (U2-OS cells) | ~120 nM | [4] |

| In Vitro IC50 | Ii membrane insertion | ~50 nM | [6] |

Experimental Protocols

The elucidation of Ipomoeassin F's mechanism of action has relied on a variety of experimental techniques.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of Ipomoeassin F on different cell lines.

-

Methodology:

-

Cells (e.g., MDA-MB-231, MDA-MB-436, MCF7, HEK-293T) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of Ipomoeassin F.

-

The cells are incubated for a period of 5 days.[1]

-

Cell viability is assessed using the AlamarBlue assay, which measures metabolic activity.[1]

-

IC50 values are calculated from the dose-response curves.

-

Western Blotting

-

Objective: To analyze the levels of specific proteins involved in the signaling pathways affected by Ipomoeassin F.

-

Methodology:

-

TNBC cells (e.g., MDA-MB-231) are treated with specified concentrations of Ipomoeassin F (e.g., 25 nM, 50 nM) for various time points (e.g., 24h, 48h).[1]

-

For proteasomal degradation studies, cells can be co-treated with a proteasome inhibitor like MG132 (e.g., 3 µM for 12h).[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved-caspase 3, PDIA6, PDIA4, GRP78/Bip, phosphorylated eIF2α).[1]

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an appropriate detection system.

-

Quantitative Proteomics (SILAC)

-

Objective: To globally identify and quantify changes in protein expression in response to Ipomoeassin F treatment.

-

Methodology:

-

MDA-MB-231 cells are cultured in "light", "medium", or "heavy" SILAC media containing different stable isotope-labeled amino acids.[2]

-

Cells are then treated with varying concentrations of Ipomoeassin F (e.g., 3, 6, 18, 54 nM for 11h) or for different durations (e.g., 18 nM for 4, 8, 12, 16h).[1][2]

-

Proteins are extracted from the cell lysates, mixed in equal amounts, and separated by SDS-PAGE.[2]

-

The gel is cut into slices, and proteins are in-gel digested.

-

The resulting peptides are analyzed by mass spectrometry to identify and quantify the relative abundance of proteins between the different treatment conditions.[1]

-

In Vitro Protein Translocation Assay

-

Objective: To directly assess the inhibitory effect of Ipomoeassin F on protein translocation into the ER.

-

Methodology:

-

A cell-free system is used, typically containing rabbit reticulocyte lysate for in vitro translation and canine pancreatic ER microsomes.[6]

-

Radiolabeled precursor proteins (e.g., bovine preprolactin) are synthesized in vitro in the presence of the ER microsomes.[6]

-

The reaction is carried out in the presence of DMSO (control) or Ipomoeassin F (e.g., 1 µM).[6]

-

Successful translocation is assessed by the cleavage of the signal sequence and N-glycosylation of the protein, which can be visualized by autoradiography after SDS-PAGE.[6]

-

Visualizations

Signaling Pathway of Ipomoeassin F

Caption: Signaling cascade initiated by Ipomoeassin F's inhibition of the Sec61 translocon.

Experimental Workflow for Proteomic Analysis

Caption: Workflow for quantitative proteomic analysis using SILAC.

References

- 1. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones [ijbs.com]

- 4. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

Unveiling the Molecular Target of Ipomoeassin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular target identification of Ipomoeassin F, a potent cytotoxic natural product. By elucidating its mechanism of action, this document aims to provide a comprehensive resource for researchers exploring its therapeutic potential.

Introduction: Ipomoeassin F, a Potent Bioactive Glycoresin

Ipomoeassin F is a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa.[1] It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low nanomolar range, making it a compound of interest for anticancer drug development.[1][2] Understanding its molecular target is crucial for harnessing its therapeutic potential and predicting potential off-target effects.

Molecular Target Identification: Pinpointing Sec61α

Through a chemical proteomics approach, the primary molecular target of Ipomoeassin F has been identified as Sec61α , the pore-forming subunit of the Sec61 protein translocon complex located in the endoplasmic reticulum (ER) membrane.[3][4] This was achieved using a biotinylated chemical probe of Ipomoeassin F for affinity pulldown assays in live human cells.[3]

The interaction between Ipomoeassin F and Sec61α is specific and robust enough to be detected after cell lysis.[3] Competition experiments using an excess of free Ipomoeassin F successfully displaced the biotinylated probe from Sec61α, confirming a direct and reversible binding interaction.[3] Furthermore, mutations in the Sec61α protein have been shown to confer resistance to Ipomoeassin F, providing strong genetic evidence for it being the primary target.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic and inhibitory activities of Ipomoeassin F and its analogs.

| Compound | Assay | Cell Line/System | IC50 / EC50 (nM) | Reference |

| Ipomoeassin F | Cytotoxicity | A2780 (human ovarian cancer) | 36 | [5] |

| Ipomoeassin F | In vitro protein translocation | Canine pancreatic microsomes | ~1000 (at 1 µM almost complete inhibition) | [3] |

| Ipomoeassin F | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | ~16 | [6] |

| Ipomoeassin F Analog 7 (biotin probe) | Cytotoxicity | MDA-MB-231 | ~20 | [3] |

| Ipomoeassin F Analog 8 (inactive) | Competition with biotin probe | MDA-MB-231 | Ineffective | [3] |

Experimental Protocols

Affinity Pulldown for Target Identification

This protocol describes the use of a biotinylated Ipomoeassin F probe to isolate its binding partners from cell lysates.

Materials:

-

MDA-MB-231 cells

-

Ipomoeassin F biotin probe (e.g., analog 7)[3]

-

Lysis buffer (composition not specified in search results)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (composition not specified in search results)

-

Elution buffer (e.g., containing UV-cleavable linker)

-

SDS-PAGE gels

-

Silver staining reagents

-

Mass spectrometer

Procedure:

-

Cell Treatment: Treat MDA-MB-231 cells with the Ipomoeassin F biotin probe (e.g., 10 nM) for a specified duration. For competition experiments, pre-incubate cells with an excess of free Ipomoeassin F (e.g., 50 nM) before adding the probe.[3]

-

Cell Lysis: Harvest and lyse the cells to release cellular proteins.

-

Affinity Enrichment: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated probe and any interacting proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads. If a photocleavable linker is used in the probe, this can be achieved by exposure to UV light.[3]

-

Analysis: Separate the eluted proteins by SDS-PAGE and visualize by silver staining. Excise the protein bands of interest for identification by mass spectrometry.[3]

In Vitro Protein Translocation Assay

This assay is used to functionally validate the inhibitory effect of Ipomoeassin F on Sec61-mediated protein translocation.

Materials:

-

Canine pancreatic microsomes (source of ER membranes)

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

-

Plasmids encoding secretory proteins (e.g., preprolactin, prepro-alpha-factor)[3]

-

[35S]-methionine for radiolabeling

-

Ipomoeassin F

-

Proteinase K

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

In Vitro Translation: Set up an in vitro translation reaction containing the plasmid of interest, the in vitro transcription/translation system, and [35S]-methionine.

-

Microsome Addition: Add canine pancreatic microsomes to the reaction to allow for co-translational translocation of the newly synthesized protein into the ER.

-

Inhibitor Treatment: For the experimental condition, add Ipomoeassin F (e.g., 1 µM) to the reaction.[3] Use a vehicle control (e.g., DMSO) for the untreated condition.

-

Translocation Assessment: After the reaction is complete, treat the samples with proteinase K. Proteins that have been successfully translocated into the microsomes will be protected from digestion, while non-translocated proteins will be degraded.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography or phosphorimaging. A decrease in the protected protein band in the Ipomoeassin F-treated sample compared to the control indicates inhibition of translocation.

Mandatory Visualizations

Downstream Cellular Effects

The inhibition of Sec61α by Ipomoeassin F has significant downstream consequences for cellular function. By blocking the translocation of newly synthesized proteins into the ER, Ipomoeassin F disrupts the biogenesis of a wide range of secretory and membrane proteins.[3][7] This leads to an accumulation of misfolded proteins in the cytoplasm and a depletion of essential proteins within the ER, triggering the Unfolded Protein Response (UPR) and inducing ER stress.[2]

In the context of triple-negative breast cancer (TNBC), Ipomoeassin F has been shown to downregulate the levels of ER molecular chaperones, such as PDIA4 and PDIA6, further exacerbating ER stress and leading to selective cytotoxicity in these cancer cells.[2] The sustained ER stress ultimately culminates in the activation of apoptotic pathways and cell death.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]

Ipomoeassin F: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Ipomoeassin F, a potent macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa, has emerged as a significant molecule of interest in cancer biology and virology due to its profound cytotoxic and antiviral activities.[1][2] This technical guide provides an in-depth analysis of the biological activity of Ipomoeassin F, detailing its molecular target, mechanism of action, and downstream cellular consequences. The information is compiled from multiple peer-reviewed studies to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of Ipomoeassin F is the α-subunit of the Sec61 protein translocation complex (Sec61α), the central component of the channel responsible for transporting newly synthesized polypeptides into the endoplasmic reticulum (ER).[1][3][4] By binding to Sec61α, Ipomoeassin F effectively blocks the translocation of a wide array of secretory and membrane proteins into the ER lumen.[3][5] This inhibitory action is the foundational event that triggers the cascade of cellular responses ultimately leading to cytotoxicity.[6] The interaction is characterized as strong yet reversible.[3][4]

The inhibition of protein translocation by Ipomoeassin F is not universal for all proteins. While it potently blocks the biogenesis of most secretory proteins and type I transmembrane proteins, type III transmembrane proteins and tail-anchored proteins appear to be less affected, suggesting a degree of selectivity in its inhibitory action.[2][7]

Quantitative Biological Data

The biological potency of Ipomoeassin F has been quantified across various cell lines and experimental systems. The following tables summarize the key cytotoxic and protein secretion inhibition data.

Table 1: Cytotoxicity of Ipomoeassin F in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Assay Conditions | Reference |

| HCT-116 | Human Colon Carcinoma | 18 nM | Resazurin-based cell viability assay. | [8] |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | ~30 nM (GI50) | NCI-60 cell line screen. | [9] |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | Not specified | AlamarBlue assay, 5-day treatment. | [1] |

| MDA-MB-436 | Human Triple-Negative Breast Cancer | Not specified | AlamarBlue assay, 5-day treatment. | [1] |

| MCF7 | Human Breast Adenocarcinoma | Not specified | Alamar Blue or MTT assay. | [9] |

| A2780 | Human Ovarian Cancer | 36 nM | Not specified. | [2] |

| L929 | Mouse Fibrosarcoma | Not specified | 72-hour incubation. | [2] |

| MCF-10A | Human Mammary Epithelial | 5.1 nM | Alamar Blue assay, 72-hour incubation. | [2] |

Table 2: Inhibition of Protein Secretion by Ipomoeassin F

| Cell Line | Reporter/Assay | EC50 Value | Reference |

| U2-OS | Secreted reporter protein | ~120 nM | [3] |

Downstream Cellular Effects and Signaling Pathways

The blockade of protein translocation by Ipomoeassin F induces significant cellular stress, primarily originating from the ER. This leads to the activation of the Unfolded Protein Response (UPR), a collection of signaling pathways designed to cope with the accumulation of misfolded proteins.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

Ipomoeassin F treatment leads to the accumulation of misfolded proteins in the cytoplasm that would normally be translocated into the ER.[1] This triggers ER stress and subsequently activates key UPR signaling cascades, including the PERK and IRE1 pathways.[1]

-

PERK Pathway Activation: Ipomoeassin F induces the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a downstream target of the PERK kinase.[1] This leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER.

-

IRE1 Pathway Activation: The natural product also promotes the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1 activation.[1] Spliced XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The inhibition of ER translocation of specific protein disulfide isomerases, PDIA4 and PDIA6, which are crucial for proper protein folding, further exacerbates ER stress.[1]

Autophagy and Cell Death

Prolonged or severe ER stress induced by Ipomoeassin F can ultimately lead to programmed cell death. One of the mechanisms implicated is the induction of autophagy.[1] While often a survival mechanism, sustained autophagy can also contribute to cell death. The cytotoxic effects of Ipomoeassin F are observed in numerous cancer cell lines, highlighting its potential as an anti-cancer agent.[3][6]

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by Ipomoeassin F, the following diagrams have been generated using the DOT language.

References

- 1. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. mdpi.com [mdpi.com]

- 9. New Insights into Structure–Activity Relationship of Ipomoeassin F from Its Bioisosteric 5-Oxa/Aza Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Ipomoeassin F: A Technical Guide to a Potent Natural Cytotoxin for Researchers and Drug Development Professionals

An In-depth Examination of the Mechanism of Action, Experimental Protocols, and Therapeutic Potential of a Novel Sec61 Inhibitor.

Introduction

Ipomoeassin F is a naturally occurring macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa.[1] It has emerged as a compound of significant interest in cancer research due to its potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar range.[1][2] This technical guide provides a comprehensive overview of Ipomoeassin F, detailing its mechanism of action as a specific inhibitor of the Sec61 translocon, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Mechanism of Action: Inhibition of Protein Translocation via Sec61α

The primary molecular target of Ipomoeassin F is Sec61α, the pore-forming subunit of the Sec61 protein translocation complex located in the endoplasmic reticulum (ER) membrane.[1][2] The Sec61 translocon is a critical cellular machinery responsible for the co-translational and post-translational import of nascent polypeptides into the ER lumen or their insertion into the ER membrane.[3][4]

By binding to Sec61α, Ipomoeassin F physically obstructs the translocation channel, thereby inhibiting the entry of a wide array of secretory and membrane proteins into the ER.[5][6] This blockade of protein translocation leads to the accumulation of misfolded proteins in the cytoplasm and a disruption of ER homeostasis, ultimately triggering cellular stress responses and apoptosis.[7]

The inhibition of Sec61-mediated protein translocation by Ipomoeassin F has been shown to be the principal molecular basis for its potent cytotoxic activity.[2] Studies have demonstrated that the cytotoxicity of Ipomoeassin F correlates with its ability to inhibit protein secretion.[2]

Signaling Pathways Activated by Ipomoeassin F

The disruption of protein translocation by Ipomoeassin F induces significant cellular stress, primarily manifesting as Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). However, the UPR induced by Ipomoeassin F is considered atypical. While it activates key UPR sensors like PERK and IRE1, leading to the phosphorylation of eIF2α and splicing of XBP1 mRNA, it does not result in the compensatory upregulation of ER chaperones such as BiP (GRP78) and GRP94.[8][9] This inability to restore ER homeostasis likely contributes to the potent cytotoxicity of Ipomoeassin F. Prolonged ER stress ultimately leads to the induction of autophagy and apoptosis.[7]

Quantitative Cytotoxicity Data

Ipomoeassin F exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 36 | [6] |

| HCT-116 | Colon Carcinoma | 18 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM | [11] |

| MCF-7 | Breast Cancer | 36.4 | [6] |

| HepG2 | Hepatocellular Carcinoma | ~50 (for translocation inhibition) | [2] |

| MCF-10A | Non-tumorigenic Breast Epithelial | 5.4 | [6] |

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general procedure for determining the cytotoxic effects of Ipomoeassin F on cancer cell lines using a resazurin-based assay.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ipomoeassin F (stock solution in DMSO)

-

96-well cell culture plates

-

Resazurin sodium salt solution

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of Ipomoeassin F in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Ipomoeassin F or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, or until a significant color change is observed.

-

Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the Ipomoeassin F concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Protein Translocation Assay

This protocol describes a method to assess the inhibitory effect of Ipomoeassin F on protein translocation into the ER using a cell-free system.

Materials:

-

Rabbit reticulocyte lysate

-

Canine pancreatic rough ER microsomes (RM)

-

mRNA encoding a secretory protein with a signal peptide (e.g., preprolactin)

-

[35S]-Methionine

-

Amino acid mixture minus methionine

-

RNase inhibitor

-

Ipomoeassin F (stock solution in DMSO)

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

In Vitro Translation/Translocation Reaction:

-

Set up translation reactions in a total volume of 25 µL containing rabbit reticulocyte lysate, amino acid mixture minus methionine, [35S]-methionine, RNase inhibitor, and the specific mRNA.

-

For translocation reactions, add canine pancreatic rough ER microsomes to the translation mix.

-

For inhibitor-treated samples, add the desired concentration of Ipomoeassin F (or DMSO as a vehicle control) to the reaction mix.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Protease Protection Assay:

-

Following incubation, divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to a final concentration of 0.1 mg/mL and incubate on ice for 30 minutes. This will digest any protein that has not been translocated into the protective environment of the microsomes.

-

To the other aliquot, add an equal volume of buffer without protease as a control.

-

-

Sample Preparation and Analysis:

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

Lyse the microsomes by adding a detergent-containing sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and visualize the radiolabeled proteins using a phosphorimager or by autoradiography.

-

-

Data Interpretation:

-

In the absence of Ipomoeassin F, a protease-protected, signal-cleaved (translocated) form of the protein should be visible in the samples containing microsomes and treated with Proteinase K.

-

In the presence of effective concentrations of Ipomoeassin F, the amount of the protease-protected form will be significantly reduced, indicating inhibition of translocation.

-

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of Ipomoeassin F have revealed several key features crucial for its potent cytotoxicity:

-

Macrocyclic Core: While initial thoughts suggested the macrocyclic structure was essential, some ring-opened analogues have been shown to retain significant, albeit slightly reduced, cytotoxic activity.[12] This suggests that while the macrocycle contributes to potency, it is not an absolute requirement.

-

Cinnamate and Tiglate Moieties: The α,β-unsaturated esters in the cinnamate and tiglate side chains are important for activity. Reduction of the double bonds in these moieties leads to a significant loss of cytotoxicity, suggesting they may be involved in binding to the target protein.[2]

-

Disaccharide Core: The embedded disaccharide is believed to play a crucial role in orienting the molecule for optimal interaction with the Sec61α binding pocket.

Conclusion and Future Directions

Ipomoeassin F is a powerful natural cytotoxin with a well-defined mechanism of action targeting a fundamental cellular process. Its high potency and specific targeting of the Sec61 translocon make it a valuable tool for studying protein translocation and ER biology. Furthermore, its potent anti-cancer activity, particularly against aggressive cancers like triple-negative breast cancer, highlights its potential as a lead compound for the development of novel chemotherapeutics. Future research will likely focus on optimizing the structure of Ipomoeassin F to improve its therapeutic index, exploring its efficacy in in vivo models, and further elucidating the downstream consequences of its unique mode of Sec61 inhibition. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. its.caltech.edu [its.caltech.edu]

- 4. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ipomoeassin-F disrupts multiple aspects of secretory protein biogenesis [ouci.dntb.gov.ua]

- 9. Ipomoeassin-F disrupts multiple aspects of secretory protein biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ipomoeassin F: A Technical Guide to its Inhibition of Protein Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a potent cytotoxic natural product, has emerged as a significant tool in cell biology and a potential therapeutic lead due to its specific inhibition of protein translocation into the endoplasmic reticulum (ER). This technical guide provides an in-depth overview of Ipomoeassin F's mechanism of action, focusing on its direct interaction with the Sec61 translocon. We present a compilation of quantitative data from key studies, detailed experimental protocols for assays used to characterize its activity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating protein translocation and for professionals in drug development exploring the therapeutic potential of Sec61 inhibitors.

Introduction

The translocation of newly synthesized polypeptides across or into the endoplasmic reticulum (ER) membrane is a fundamental process for the biogenesis of a vast number of proteins in eukaryotic cells. This process is primarily mediated by the Sec61 translocon, a highly conserved protein-conducting channel.[1] The disruption of this pathway has significant consequences for cellular function and is a promising target for therapeutic intervention in diseases such as cancer and viral infections.[2][3]

Ipomoeassin F is a plant-derived macrocyclic resin glycoside that exhibits potent cytotoxic activity against a range of cancer cell lines with IC50 values in the low nanomolar range.[4][5] Extensive research has identified the α-subunit of the Sec61 translocon (Sec61α) as the direct molecular target of Ipomoeassin F.[4][6] By binding to Sec61α, Ipomoeassin F allosterically inhibits the translocation of a specific subset of proteins, leading to ER stress and ultimately cell death.[2][7] This guide will delve into the technical details of Ipomoeassin F's inhibitory role, providing the necessary information for its application in research and drug discovery.

Mechanism of Action: Inhibition of the Sec61 Translocon

Ipomoeassin F exerts its biological activity by directly binding to Sec61α, the central pore-forming subunit of the Sec61 complex.[4][6] This interaction is non-covalent yet strong and specific.[4] The binding of Ipomoeassin F to Sec61α is thought to stabilize a conformation of the translocon that is incompatible with the passage of certain polypeptide chains.[8]

The inhibitory effect of Ipomoeassin F is selective for specific types of proteins. It potently blocks the translocation of secretory proteins and the integration of type I and type II transmembrane proteins.[4][7] However, it does not affect the integration of type III transmembrane proteins or tail-anchored proteins, suggesting a nuanced mechanism of inhibition that depends on the topology and signal sequence of the nascent polypeptide.[4][7] This substrate selectivity makes Ipomoeassin F a valuable tool for dissecting the intricacies of protein translocation.

The inhibition of protein translocation by Ipomoeassin F leads to a cascade of downstream cellular events. The accumulation of untranslocated precursor proteins in the cytosol and the depletion of essential ER-resident and secreted proteins trigger the Unfolded Protein Response (UPR) and ER stress.[2][5] In cancer cells, which often exhibit a high basal level of ER stress, this additional insult can be cytotoxic.[2][5]

Figure 1: Ipomoeassin F's inhibition of protein translocation at the Sec61 translocon.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of Ipomoeassin F from various studies.

Table 1: In Vitro Inhibition of Protein Translocation

| Substrate Protein | Assay System | IC50 (nM) | Reference |

| Type II membrane protein (Ii) | Canine Pancreatic Microsomes | ~50 | [4][6] |

| Open-chain analogue 13 | Canine Pancreatic Microsomes | ~120 | [6] |

Table 2: Cytotoxicity in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | AlamarBlue | ~20 | [5] |

| MDA-MB-436 | Triple-Negative Breast Cancer | AlamarBlue | ~20 | [5] |

| MCF7 | Breast Cancer (non-TNBC) | AlamarBlue | ~237 | [5] |

| HCC1954 | Breast Cancer (non-TNBC) | AlamarBlue | ~237 | [5] |

| T47D | Breast Cancer (non-TNBC) | AlamarBlue | ~237 | [5] |

| A2780 | Ovarian Cancer | Not Specified | 36 | [7] |

Table 3: Proteomic Response to Ipomoeassin F Treatment

| Cell Line | Treatment | Effect | Proteins Affected | Reference |

| MDA-MB-231 | 18 nM Ipomoeassin F (4-16h) | Downregulation | Membrane and Secreted Proteins | [9][10] |

| MDA-MB-231 | 3-54 nM Ipomoeassin F (11h) | Downregulation | Membrane and Secreted Proteins | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of Ipomoeassin F.

In Vitro Protein Translocation Assay

This assay assesses the ability of Ipomoeassin F to inhibit the translocation of a specific protein into ER-derived microsomes.

Materials:

-

Rabbit reticulocyte lysate (RRL) in vitro translation system

-

Plasmid DNA encoding the protein of interest (e.g., a type II membrane protein like Ii)

-

T7 or SP6 RNA polymerase

-

[35S]-Methionine

-

RNase inhibitor

-

Ipomoeassin F (and other compounds for comparison) dissolved in DMSO

-

SDS-PAGE reagents

-

Phosphorimager

Protocol:

-

In Vitro Transcription: Linearize the plasmid DNA and use T7 or SP6 RNA polymerase to synthesize mRNA encoding the protein of interest.

-

In Vitro Translation/Translocation Reaction:

-

Set up a 10-25 µL reaction containing RRL, [35S]-Methionine, RNase inhibitor, and the synthesized mRNA.

-

Add canine pancreatic RMs to the reaction.

-

Add Ipomoeassin F (or DMSO as a vehicle control) at various concentrations.

-

Incubate the reaction at 30-37°C for 60-90 minutes to allow for translation and translocation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the phosphorimage to quantify the amount of translocated (and therefore protected from protease digestion and/or glycosylated) versus non-translocated protein. The translocated protein will often show a shift in molecular weight due to signal peptide cleavage or glycosylation.

-

Figure 2: Experimental workflow for the in vitro protein translocation assay.

Affinity Pulldown and Mass Spectrometry for Target Identification

This method is used to identify the direct binding partners of Ipomoeassin F in a cellular context.

Materials:

-

Biotinylated Ipomoeassin F probe

-

MDA-MB-231 cells (or other relevant cell line)

-

Cell lysis buffer (e.g., containing a mild non-denaturing detergent like octyl-β-D-glucopyranoside)[13]

-

Streptavidin-conjugated beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE reagents

-

Mass spectrometer (e.g., Orbitrap)

Protocol:

-

Cell Treatment: Treat MDA-MB-231 cells with the biotinylated Ipomoeassin F probe. Include a control where cells are pre-treated with an excess of non-biotinylated Ipomoeassin F to compete for binding sites.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

-

Affinity Pulldown:

-

Incubate the cell lysate with streptavidin beads to capture the biotinylated probe and its binding partners.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify the proteins that are specifically pulled down by the Ipomoeassin F probe and competed off by the free compound.

Figure 3: Workflow for affinity pulldown and mass spectrometry.

SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique to quantify changes in the proteome in response to Ipomoeassin F treatment.

Materials:

-

MDA-MB-231 cells

-

SILAC DMEM media lacking arginine and lysine

-

"Light" (unlabeled), "Medium" (e.g., 13C6-arginine and 2H4-lysine), and "Heavy" (e.g., 13C6,15N4-arginine and 13C6,15N2-lysine) amino acids

-

Dialyzed fetal bovine serum (FBS)

-

Ipomoeassin F

-

Cell lysis buffer

-

LC-MS/MS system

Protocol:

-

Cell Labeling: Culture MDA-MB-231 cells for at least five passages in the "light," "medium," and "heavy" SILAC media to achieve complete labeling of the proteome.[9]

-

Treatment: Treat the "medium" and "heavy" labeled cells with different concentrations or for different durations with Ipomoeassin F. The "light" labeled cells serve as the control (treated with DMSO).

-

Protein Extraction and Mixing: Lyse the cells from each condition and combine equal amounts of protein from the "light," "medium," and "heavy" lysates.

-

Protein Digestion and Fractionation: Digest the combined protein mixture into peptides (e.g., with trypsin) and fractionate the peptides (e.g., by strong cation exchange chromatography).

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of peptides (and thus proteins) from the "light," "medium," and "heavy" samples based on the mass difference of the isotopic labels. This will reveal which proteins are up- or down-regulated upon Ipomoeassin F treatment.[9]

Cell Viability Assay (AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Ipomoeassin F.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF7)

-

96-well cell culture plates

-

Complete cell culture medium

-

Ipomoeassin F

-

AlamarBlue reagent (resazurin)

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Ipomoeassin F (and a vehicle control) for a specified period (e.g., 72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for 1-4 hours at 37°C.[14][15]

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

Ipomoeassin F is a highly specific and potent inhibitor of Sec61-mediated protein translocation, making it an invaluable research tool and a promising scaffold for the development of novel therapeutics. Its well-defined mechanism of action, coupled with a growing body of quantitative data and established experimental protocols, provides a solid foundation for further investigation. This technical guide consolidates this critical information to facilitate ongoing and future research into the multifaceted roles of protein translocation in health and disease, and to aid in the rational design of next-generation Sec61 inhibitors.

References

- 1. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "ER Translocon Inhibitor Ipomoeassin F Inhibits Triple-negative Breast " by Shishi Tao, Eun Ju Yang et al. [scholarworks.uark.edu]

- 3. researchgate.net [researchgate.net]

- 4. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic analysis reveals the dominant effect of ipomoeassin F on the synthesis of membrane and secretory proteins in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Ipomoeassin F on the Synthesis of Membrane and Secretory Proteins in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 15. allevi3d.com [allevi3d.com]

- 16. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

Ipomoeassin F Cytotoxicity: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Preclinical Cytotoxic Profile and Mechanism of Action of Ipomoeassin F

Introduction

Ipomoeassin F, a macrocyclic resin glycoside isolated from the leaves of Ipomoea squamosa, has emerged as a potent natural cytotoxin with significant potential in oncology research.[1] Its profound growth-inhibitory effects against a range of cancer cell lines, often at single-digit nanomolar concentrations, have spurred investigations into its therapeutic applicability.[1][2][3] This technical guide provides a comprehensive summary of the preliminary cytotoxic studies of Ipomoeassin F, focusing on its mechanism of action, quantitative cytotoxic data, and the experimental methodologies employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of Ipomoeassin F has been identified as Sec61α, the pore-forming subunit of the Sec61 protein translocon complex located in the endoplasmic reticulum (ER) membrane.[1][3][4] By binding to Sec61α, Ipomoeassin F inhibits the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER lumen.[1][5][6] This disruption of protein biogenesis leads to a cascade of cellular events, culminating in potent cytotoxic effects.

The inhibition of protein translocation by Ipomoeassin F induces significant ER stress and triggers the Unfolded Protein Response (UPR).[7][8] In cancer cells, particularly those highly dependent on the secretory pathway for their proliferation and survival, this sustained ER stress can overwhelm cellular clearance mechanisms, such as autophagy, and ultimately lead to apoptotic cell death.[7] Studies have shown that treatment with Ipomoeassin F results in increased levels of cleaved caspase-3, a key marker of apoptosis.[7][9]

Quantitative Cytotoxicity Data

Ipomoeassin F has demonstrated broad-spectrum cytotoxicity against numerous cancer cell lines. Notably, it exhibits exceptional potency against triple-negative breast cancer (TNBC) cells.[5][7] The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values.

Table 1: In Vitro Cytotoxicity of Ipomoeassin F in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Human Ovarian Cancer | 36 | [6] |

| HCT-116 | Human Colorectal Carcinoma | Not specified, but potent | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | ~20 | [7] |

| MCF7 | Breast Cancer (non-TNBC) | Moderately sensitive | [7] |

| HCC1954 | Breast Cancer (non-TNBC) | Moderately sensitive | [7] |

| T47D | Breast Cancer (non-TNBC) | Moderately sensitive | [7] |

Table 2: Comparative Cytotoxicity of Ipomoeassin F in Cancer vs. Non-Tumor Cell Lines

| Cell Line Type | Average IC50 | Reference |

| TNBC Cell Lines | 20 nM | [7] |

| Non-TNBC Breast Cancer Lines | 237 nM | [7] |

| Non-Tumor Origin Lines | 2.89 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Ipomoeassin F cytotoxicity.

Cell Viability and Cytotoxicity Assays

-

AlamarBlue Assay: To determine cell viability, cells are seeded in 96-well plates and treated with varying concentrations of Ipomoeassin F for a specified duration (e.g., 5 days).[7] AlamarBlue reagent (resazurin) is then added to the wells. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured to quantify cell viability.

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. While widely used, potential interference with natural compounds should be considered.[10]

-

Clonogenic Assay: This assay assesses the long-term effects of a compound on the ability of single cells to form colonies. It provides insights into both cytostatic and cytotoxic effects.[11]

Apoptosis Assays

-

Western Blotting for Cleaved Caspase-3: Cells are treated with Ipomoeassin F for a designated time (e.g., 48 hours).[7] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of cleaved caspase-3, an executioner caspase in apoptosis, are detected using a specific primary antibody followed by a secondary antibody conjugated to a reporter enzyme for visualization.[7]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protein Translocation and Secretion Assays

-

In Vitro Translocation Assay: This cell-free assay directly measures the ability of Ipomoeassin F to inhibit the translocation of specific proteins into ER-derived microsomes.[1][13]

-

Secreted Protein Production Analysis: Cells are treated with Ipomoeassin F, and the amount of a specific secreted reporter protein in the culture medium is quantified to assess the inhibition of the secretory pathway.[1]

Target Identification and Validation

-

Chemical Proteomics: Biotinylated analogues of Ipomoeassin F are used as probes to pull down its binding partners from cell lysates.[1][3] The captured proteins are then identified using mass spectrometry. Sec61α was identified as the primary target using this approach.[1][3]

-

Fluorescent Labeling: Fluorescent derivatives of Ipomoeassin F can be used to visualize its subcellular localization. Studies have shown that Ipomoeassin F strongly localizes to the ER.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Ipomoeassin F's cytotoxicity.

Figure 1: Mechanism of Ipomoeassin F-induced cytotoxicity.

Figure 2: Experimental workflow for assessing Ipomoeassin F cytotoxicity.

Conclusion and Future Directions

The preliminary studies on Ipomoeassin F have firmly established it as a highly potent cytotoxic agent with a well-defined mechanism of action targeting the Sec61 translocon. Its preferential activity against certain cancer types, such as TNBC, suggests a potential therapeutic window that warrants further investigation.[5][7] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents. The unique carbohydrate-based macrocyclic structure of Ipomoeassin F also presents exciting opportunities for medicinal chemistry efforts to develop analogues with improved therapeutic indices.[1][14] The insights gained from these preliminary studies provide a strong foundation for the continued development of Ipomoeassin F and its derivatives as a novel class of anticancer therapeutics.

References

- 1. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Targeting Sec61α by Ipomoeassin F Leads to Highly Cytotoxic Effect" by Zhijian Hu [scholarworks.uark.edu]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. New Insights into Structure–Activity Relationship of Ipomoeassin F from Its Bioisosteric 5-Oxa/Aza Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Ipomoeassin F: A Comprehensive Technical Review of its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomoeassin F, a natural glycoresin isolated from the plant Ipomoea squamosa, has emerged as a highly potent cytotoxic agent with significant promise in oncology, particularly for aggressive and difficult-to-treat cancers like triple-negative breast cancer (TNBC).[1] With IC50 values in the low nanomolar range, its efficacy surpasses many conventional chemotherapeutic drugs.[2][3] This technical guide provides an in-depth review of the current literature on Ipomoeassin F's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. Its unique mode of action, centered on the inhibition of the endoplasmic reticulum (ER) translocon, presents a novel therapeutic avenue for cancer treatment.[2][4]

Core Mechanism of Action: Targeting the Sec61α Translocon

The primary molecular target of Ipomoeassin F is Sec61α, the pore-forming subunit of the Sec61 protein translocon complex in the endoplasmic reticulum.[1][2][5] This complex is the central gateway for transporting newly synthesized polypeptides into the ER lumen.[1] By binding directly to Sec61α, Ipomoeassin F potently inhibits the cotranslational import of membrane and secretory proteins into the ER.[2][6][7] This blockade disrupts protein homeostasis and triggers a cascade of cellular stress responses that culminate in cell death.

The key downstream effects of Sec61α inhibition by Ipomoeassin F include:

-

Inhibition of ER Molecular Chaperone Translocation : Ipomoeassin F prevents the proper translocation of critical ER molecular chaperones, such as Protein Disulfide Isomerase Family A Member 6 (PDIA6) and Member 4 (PDIA4), into the ER.[1][4][8] This leads to their subsequent proteasomal degradation.[4][8]

-

Induction of ER Stress and the Unfolded Protein Response (UPR) : The disruption of protein translocation and folding leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[1] This activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore homeostasis.[1][4] Ipomoeassin F has been shown to activate two key branches of the UPR:

-

Induction of Autophagy and Apoptosis : Prolonged and overwhelming ER stress induced by Ipomoeassin F pushes the cell towards programmed cell death. The treatment triggers autophagy and apoptosis, evidenced by the cleavage of caspase-3, a key executioner caspase.[1]

Figure 1: Ipomoeassin F's mechanism of action targeting the Sec61α translocon.

Quantitative Data on Anticancer Activity

Ipomoeassin F demonstrates potent and selective cytotoxicity, particularly against TNBC cell lines, while showing lower to moderate effects on non-TNBC and non-tumorigenic cell lines.[1][6]

Table 1: In Vitro Cytotoxicity of Ipomoeassin F

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TNBC Lines | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | Single-digit nM range | [1][2] |

| MDA-MB-436 | Triple-Negative Breast Cancer | ~25-50 nM (protein level effects) | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Potent activity noted in NCI-60 screen | [1] |

| Non-TNBC Lines | |||

| MCF7 | Breast Cancer (ER+) | 351.3 nM (for an analogue) | [9] |

| Various | Other Cancer Types | Low to moderate cytotoxicity | [6][7] |

| Non-Tumor Lines | |||

| Various | Non-tumorigenic | Lower cytotoxicity compared to TNBC | [1] |

Note: Specific IC50 values vary between studies. The data consistently show high potency in the low nanomolar range for sensitive cell lines.[1][2]

Table 2: In Vivo Antitumor Activity in TNBC Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Athymic Nude Mice | MDA-MB-231 | Ipomoeassin F (i.p. injection) | Daily for 7 days with dose escalation (e.g., 0.25 to 1.5 mg/kg) | Significant suppression of tumor growth | [1][4] |

| Marked reduction of PDIA6 and PDIA4 in tumor tissue | [4][8] | ||||

| No reported signs of toxicity at therapeutic doses | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been pivotal in defining the anticancer properties of Ipomoeassin F.

Cell Viability Assay

-

Objective : To determine the cytotoxic effect of Ipomoeassin F on various cell lines.

-

Method : AlamarBlue Assay.[1]

-

Procedure :

-

Cell Seeding : Plate cells (e.g., MDA-MB-231, MCF7) in 96-well plates and allow them to adhere overnight.

-

Treatment : Treat cells with a serial dilution of Ipomoeassin F (e.g., 0 to 100 nM) for a specified period (e.g., 5 days).[1]

-

Reagent Addition : Add AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement : Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Analysis : Calculate cell viability as a percentage relative to vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Western Blotting

-

Objective : To analyze the expression levels of specific proteins involved in the UPR and apoptosis pathways.

-

Procedure :

-

Cell Treatment : Culture TNBC cells (e.g., MDA-MB-231, MDA-MB-436) and treat with Ipomoeassin F (e.g., 25 nM, 50 nM) for a designated time (e.g., 48 hours).[1][10]

-

Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-PDIA6, anti-PDIA4, anti-cleaved-caspase 3, anti-P-eIF2α, anti-GRP78).[1]

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

XBP1 mRNA Splicing Assay

-

Objective : To detect the activation of the IRE1 branch of the UPR.

-

Procedure :

-

Treatment : Treat TNBC cells with Ipomoeassin F (e.g., 20 nM, 50 nM) for 48 hours.[1][10]

-

RNA Extraction : Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Reverse Transcription (RT) : Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR) : Amplify the XBP1 cDNA using primers that flank the splice site.

-